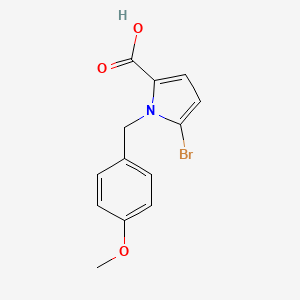

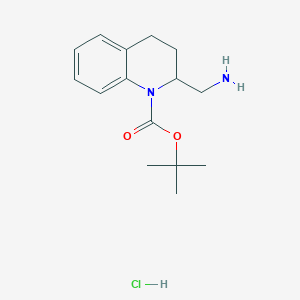

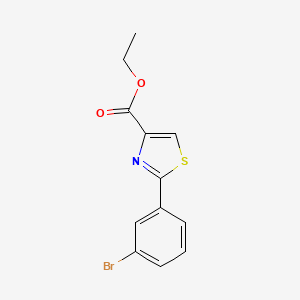

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride

Vue d'ensemble

Description

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride (APAP-DHC) is a chemical compound that has been used in scientific research for a variety of purposes. This compound is a derivative of the drug acetaminophen (paracetamol), and has been studied for its potential applications in the fields of neuroscience, pharmacology, and biochemistry. APAP-DHC has been shown to have a wide range of effects on the body, including analgesic, antipyretic, and anti-inflammatory properties. In addition, it has been used in research studies to investigate the mechanisms of action of other drugs and to explore potential therapeutic agents.

Applications De Recherche Scientifique

-

Polyaniline and Polypyrrole Hydrogels

- Application: These hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties. They are used in the field of drug delivery, biomedical devices, tissue engineering, storage devices, sensors, photocatalysis, and adsorption .

- Method: The synthesis strategies of these hydrogels have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical, and thermal characteristics of these materials .

- Results: These materials exhibit both the swelling behavior of conventional hydrogels and the electrical properties of conducting polymers .

-

Liquid Organic Hydrogen Carrier (LOHC) Electrochemistry

- Application: LOHC electrochemistry emerges as a promising solution to enable efficient and sustainable hydrogen storage, broadening the horizons of LOHCs for use as clean, renewable, and intense energy carriers to store and generate electricity .

- Method: The review categorizes electrochemically active, regenerable LOHCs into alcohols, amines, aromatic compounds, aminoxyl species, and others, based on their functional groups .

- Results: These LOHCs have vast potential across diverse applications including ambient hydrogen storage, regenerative fuel cell for electricity generation, rechargeable batteries, and flow batteries for intensive electricity storage .

-

- Application: Polythiophene (PTh) hydrogels have been the subject of intense investigation due to their widespread application in electrochemical as well as biomedical fields . They have been utilized in sensors, drug delivery, solar energy devices, and energy storage .

- Method: These hydrogels are usually designed using multiple functional groups to enable the formation of a highly cross-linked polymeric network .

- Results: These materials exhibit both the swelling behavior of conventional hydrogels as well as the electrical properties of conducting polymers .

-

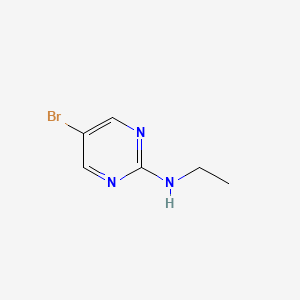

Ethylamine as a Liquid Organic Hydrogen Carrier (LOHC)

- Application: Ethylamine is one of the primary amines that can be used as a LOHC. It holds immense promise in the transition towards a hydrogen economy .

- Method: The review categorizes electrochemically active, regenerable LOHCs into alcohols, amines, aromatic compounds, aminoxyl species, and others, based on their functional groups .

- Results: Ethylamine unveils its vast potential across diverse applications including ambient hydrogen storage, regenerative fuel cell for electricity generation, rechargeable batteries and flow batteries for intensive electricity storage .

Propriétés

IUPAC Name |

N-(3-aminophenyl)-2-pyrrolidin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15;;/h3-5,8H,1-2,6-7,9,13H2,(H,14,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBSQNLTLUIKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

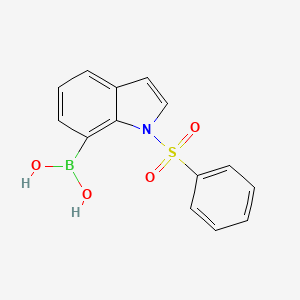

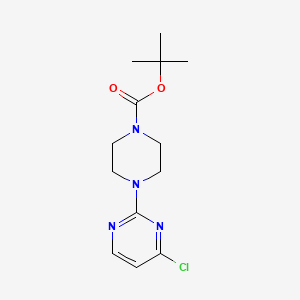

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1522303.png)